molecular formula C18H20O3 B13940605 beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid CAS No. 60533-05-3

beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid

Cat. No.: B13940605
CAS No.: 60533-05-3
M. Wt: 284.3 g/mol
InChI Key: ARMLYYXIJXARED-UHFFFAOYSA-N
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Description

beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid: is a chemical compound with the molecular formula C18H20O3 It is known for its unique structure, which includes a naphthalene ring substituted with an ethylidene group, a methoxy group, and a propionic acid moiety

Preparation Methods

The synthesis of beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the naphthalene ring: The initial step involves the formation of the naphthalene ring structure through a series of cyclization reactions.

    Substitution reactions: The naphthalene ring is then subjected to substitution reactions to introduce the ethylidene and methoxy groups at specific positions.

    Introduction of the propionic acid moiety: The final step involves the addition of the propionic acid group to the naphthalene ring through a series of esterification and hydrolysis reactions.

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the methoxy or ethylidene groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid can be compared with other similar compounds, such as:

    beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a propionic acid group.

    6-Methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid: This compound lacks the ethylidene group, which may result in different chemical properties and reactivity.

Properties

CAS No.

60533-05-3

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpent-3-enoic acid

InChI

InChI=1S/C18H20O3/c1-5-16(18(2,3)17(19)20)14-7-6-13-11-15(21-4)9-8-12(13)10-14/h5-11H,1-4H3,(H,19,20)

InChI Key

ARMLYYXIJXARED-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C)C(=O)O

Origin of Product

United States

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